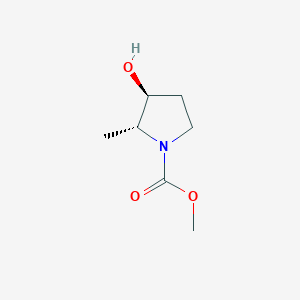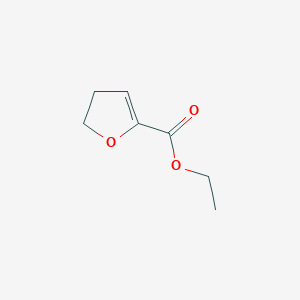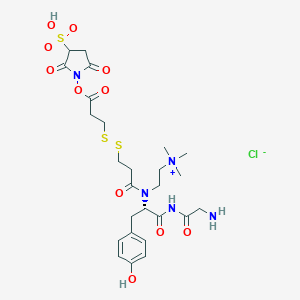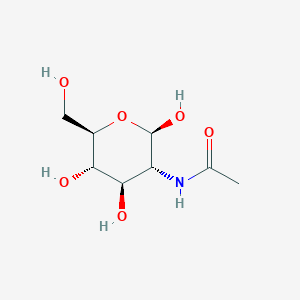
methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is known for its unique chemical structure, which makes it an ideal candidate for drug development. In
Aplicaciones Científicas De Investigación
Methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate has been extensively studied for its therapeutic potential. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. The compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may explain its potential use in the treatment of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
Methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate has been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate in lab experiments is its high degree of purity. The compound can be synthesized with a high degree of accuracy, which makes it an ideal candidate for drug development. However, one of the limitations of using methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals in a controlled manner.
Direcciones Futuras
There are several future directions for the study of methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound. Another area of interest is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer and neurological disorders. Finally, further research is needed to fully understand the mechanism of action of methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate and its potential therapeutic applications.
Métodos De Síntesis
Methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-methyl-1H-pyrrole-2-carboxylic acid with methyl chloroformate in the presence of a base. The reaction yields methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate with a high degree of purity.
Propiedades
Número CAS |
111558-22-6 |
|---|---|
Nombre del producto |
methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate |
Fórmula molecular |
C7H9NO3 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-7(6(10)11-2)4-3-5(9)8-7/h3-4H,1-2H3,(H,8,9)/t7-/m1/s1 |
Clave InChI |
PKVKKXGNECSYEK-SSDOTTSWSA-N |
SMILES isomérico |
C[C@@]1(C=CC(=O)N1)C(=O)OC |
SMILES |
CC1(C=CC(=O)N1)C(=O)OC |
SMILES canónico |
CC1(C=CC(=O)N1)C(=O)OC |
Sinónimos |
1H-Pyrrole-2-carboxylicacid,2,5-dihydro-2-methyl-5-oxo-,methylester,(R)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



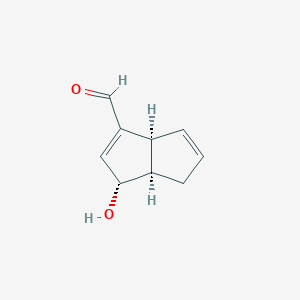
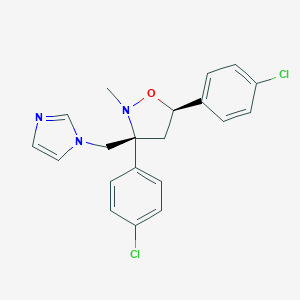
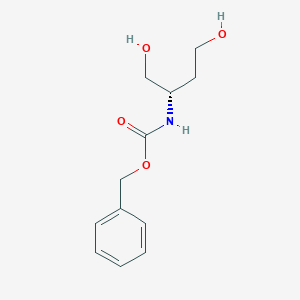
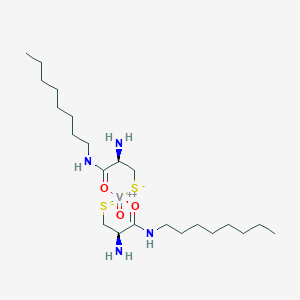
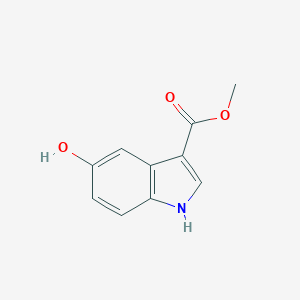
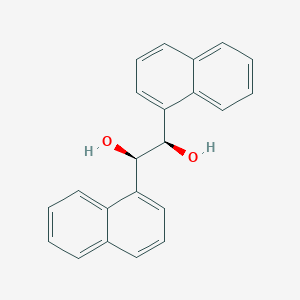
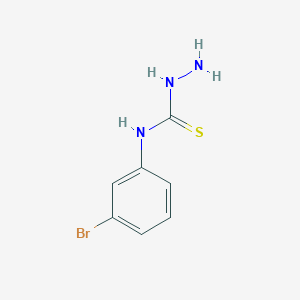
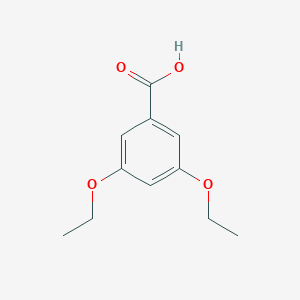
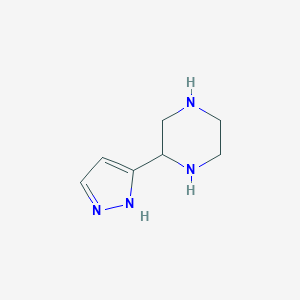
![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)
